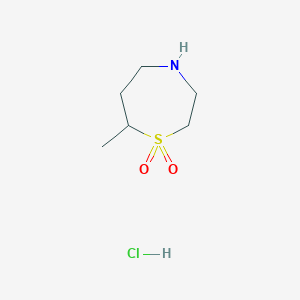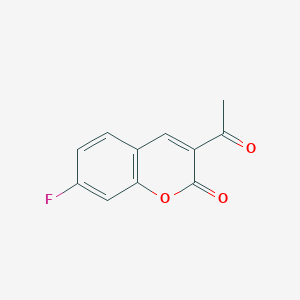
3-acetyl-7-fluoro-2H-chromen-2-one
Overview
Description
3-acetyl-7-fluoro-2H-chromen-2-one is a chemical compound with the CAS Number: 1318770-38-5 . It has a molecular weight of 206.17 and a linear formula of C11H7FO3 . It contains a total of 23 bonds, including 16 non-H bonds, 9 multiple bonds, 1 rotatable bond, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic ester, and 1 aliphatic ketone .
Molecular Structure Analysis
The molecular structure of this compound includes a total of 23 bonds; 16 non-H bonds, 9 multiple bonds, 1 rotatable bond, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic ester, and 1 aliphatic ketone .Physical And Chemical Properties Analysis
This compound has a molecular weight of 206.17 . It has a linear formula of C11H7FO3 . The compound contains a total of 23 bonds, including 16 non-H bonds, 9 multiple bonds, 1 rotatable bond, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic ester, and 1 aliphatic ketone .Scientific Research Applications
Green Chemistry Synthesis
3-Acetyl-2H-chromen-2-one has been utilized in green chemistry applications. For example, Srikrishna and Dubey (2017) described a simple method for the one-pot reaction of 3-acetyl-2H-chromen-2-one with different heterylthiols and phenylthioureas under green conditions. This method highlights the use of poly(ethylene glycol) 600 (PEG-600) as an effective solvent, emphasizing its role in eco-friendly chemical processes (Srikrishna & Dubey, 2017).
Crystallography and Supramolecular Architecture
In crystallography, the structure of polymorphic forms of 3-acetyl-2H-chromen-2-one derivatives has been studied. For instance, Gonzalez-Carrillo et al. (2019) described a new polymorphic form of 3-acetyl-8-methoxy-2H-chromen-2-one, revealing insights into its helical supramolecular architecture through hydrogen bonds and π–π interactions (Gonzalez-Carrillo et al., 2019).
Fluorescence Quenching and Antimicrobial Properties
The fluorescence quenching mechanism of similar compounds to 3-acetyl-7-fluoro-2H-chromen-2-one has been investigated for potential applications in the medicinal and pharmaceutical fields. Koppal et al. (2022) explored the fluorescence quenching between nonfluorescent aniline and fluorophore 2-acetyl-3H-benzo[f]chromen-3-one, investigating its potential as an antimicrobial material (Koppal et al., 2022).
Solvent Polarity in Chemical Reactions
The role of solvent polarity in chemical reactions involving 3-acetyl-2H-chromen-2-one derivatives has been studied. Koppal et al. (2018) focused on the fluorescence quenching of 3-acetyl-7-(diethylamino)-2H-chromen-2-one, showing how solvent mixtures affect quenching reactions, which is crucial in understanding reaction dynamics in various solvent environments (Koppal et al., 2018).
Multicomponent Chemical Synthesis
3-Acetyl-2H-chromen-2-one is also significant in multicomponent chemical synthesis. Pavurala and Vedula (2015) reported the one-pot synthesis of Pyrazolyl Triazolo Thiadiazinyl Chromen-2-Ones from 3-acetyl-2H-chromen-2-one, demonstrating the efficiency of multicomponent reactions in creating complex molecules (Pavurala & Vedula, 2015).
Asymmetric Aldol Reaction
The asymmetric aldol reaction of 3-acetyl-2H-chromen-2-ones has been explored, showcasing the compound's relevance in producing enantioselective compounds. Abbaraju and Zhao (2014) used a bifunctional quinidine-derived urea as a catalyst for this reaction, highlighting the compound's application in creating stereochemically complex molecules (Abbaraju & Zhao, 2014).
Mechanism of Action
Mode of Action
As a coumarin derivative, it may share some of the biological activities of other coumarins, which can include enzyme inhibition, receptor antagonism, or interaction with DNA
Biochemical Pathways
Given its structural similarity to coumarin, it may potentially influence pathways related to inflammation, coagulation, and cellular proliferation . .
Pharmacokinetics
As a small, lipophilic molecule, it is likely to be well-absorbed following oral administration, and may undergo hepatic metabolism prior to renal excretion . .
Result of Action
Based on the known activities of other coumarin derivatives, potential effects could include altered enzyme activity, changes in receptor signaling, and effects on cell proliferation
Action Environment
The action, efficacy, and stability of 3-acetyl-7-fluoro-2H-chromen-2-one may be influenced by various environmental factors. These could include the pH and composition of the biological milieu, the presence of other drugs or substances, and individual patient factors such as age, sex, and genetic makeup
Biochemical Analysis
Biochemical Properties
3-Acetyl-7-fluoro-2H-chromen-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with azanucleophilic compounds, influencing electron transfer processes . The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the compound within the active sites of enzymes and proteins.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain kinases and phosphatases, leading to altered phosphorylation states of key signaling proteins. This modulation can result in changes in gene expression patterns and metabolic fluxes within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. The compound’s structure allows it to fit into the active sites of target enzymes, where it can either block substrate access or facilitate catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity. At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell. The compound’s influence on metabolic pathways can lead to changes in energy production, biosynthesis, and other essential cellular functions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the compound’s localization and accumulation within different cellular compartments . The distribution of the compound within tissues can also affect its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and regulatory proteins to influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, where it can modulate various biochemical processes .
properties
IUPAC Name |
3-acetyl-7-fluorochromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO3/c1-6(13)9-4-7-2-3-8(12)5-10(7)15-11(9)14/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNPARQZOFDGOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C(C=C2)F)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



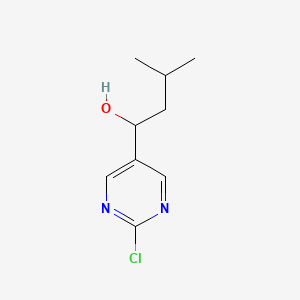
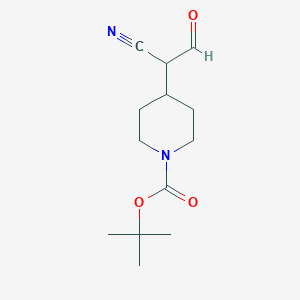

![1-[(3-Chlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B1446935.png)
![3-Bromo-5-fluoroimidazo[1,2-a]pyridine](/img/structure/B1446939.png)


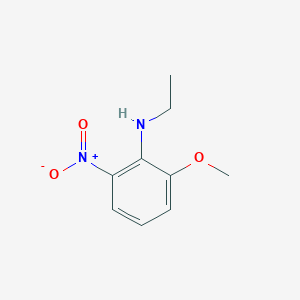
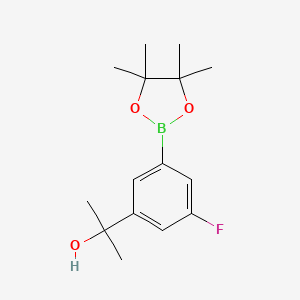
![6-(Bromomethyl)spiro[2.5]octane](/img/structure/B1446946.png)
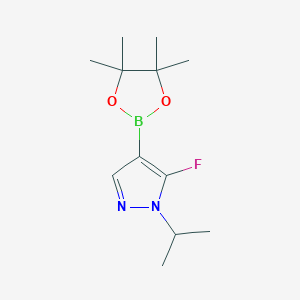
![Pyrazolo[1,5-a]pyridine-7-carboxylic acid amide](/img/structure/B1446949.png)
![5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1446950.png)
